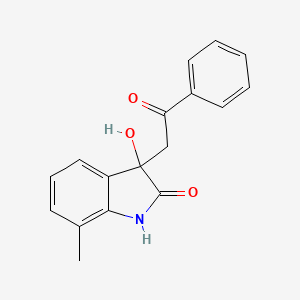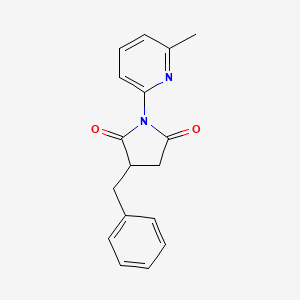![molecular formula C23H17F3N2O2 B4006724 2-nitro-6-[2-(trifluoromethyl)phenyl]-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4006724.png)
2-nitro-6-[2-(trifluoromethyl)phenyl]-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline
Descripción general
Descripción
2-nitro-6-[2-(trifluoromethyl)phenyl]-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline is a useful research compound. Its molecular formula is C23H17F3N2O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.12421228 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has shown that derivatives of quinoline, including those with nitro groups and trifluoromethyl phenyl groups, play a significant role in the synthesis of complex molecules. These compounds have been utilized in the synthesis of various bifunctionalized quinoxalines, demonstrating their significance in chemical reactions involving DNA interactions and evaluations of biological activities such as anticancer, anti-tuberculosis, and antifungal activities. These findings indicate the potential of these compounds in medicinal chemistry and drug design (Waring et al., 2002).
Biological Activities
The nitro and trifluoromethyl groups in these compounds have been shown to significantly impact their biological effects, particularly in binding to DNA. This interaction suggests potential applications in understanding the molecular basis of certain diseases and in developing novel therapeutic strategies. The ability of these compounds to induce various biological effects, such as anticancer and antimicrobial activities, highlights their importance in the development of new treatments (Waring et al., 2002).
Photophysical and Electrochemical Properties
Studies on related compounds have explored their photophysical and electrochemical behaviors, revealing their potential in materials science, particularly in the development of fluorescent probes and photocatalysts. These applications are crucial for environmental monitoring, sensing technologies, and the development of materials with specific optical and electronic properties. For example, research on excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores has shown that these compounds exhibit significant photophysical properties, which can be applied in the study of solvent polarity and thermal stability (Padalkar & Sekar, 2014).
Anticorrosive Applications
Quinoline derivatives, including those with nitro and trifluoromethyl phenyl groups, have been investigated for their use as anticorrosive agents. Their ability to form stable complexes with metallic surfaces through coordination bonding makes them promising candidates for protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and durability are of paramount importance (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
2-nitro-6-[2-(trifluoromethyl)phenyl]-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c24-23(25,26)19-8-4-3-7-16(19)22-18-11-13-5-1-2-6-15(13)21(18)17-12-14(28(29)30)9-10-20(17)27-22/h1-10,12,18,21-22,27H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBALVROVXCEBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C4=C(C=CC(=C4)[N+](=O)[O-])NC2C5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4006645.png)
![[5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B4006647.png)
![2,2-Dimethyl-5-(5-methylthiophen-2-YL)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B4006657.png)
![Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate](/img/structure/B4006661.png)

![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4006681.png)
![Methyl 2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetate](/img/structure/B4006687.png)
![ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4006693.png)

![5-(2,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4006705.png)

![9-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4006714.png)
![N-(4-butoxyphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4006720.png)
